molecular formula C21H40NaO14P B119719 Octyl 2-O-mepman-man CAS No. 157758-70-8

Octyl 2-O-mepman-man

Cat. No.: B119719
CAS No.: 157758-70-8
M. Wt: 570.5 g/mol
InChI Key: NQOYAAQQYQKLBD-KJLZIREBSA-M
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Description

Based on analogous compounds (e.g., octyl acetate, octyl butyrate, and β-caryophyllene), it likely exhibits lipophilic properties due to its alkyl chain, which may influence solubility, bioactivity, and industrial applications such as preservatives or flavorants .

Properties

CAS No.

157758-70-8

Molecular Formula

C21H40NaO14P

Molecular Weight

570.5 g/mol

IUPAC Name

sodium;[(2R,3S,4S,5S,6R)-6-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl methyl phosphate

InChI

InChI=1S/C21H41O14P.Na/c1-3-4-5-6-7-8-9-31-21-19(17(26)14(23)12(10-22)33-21)35-20-18(27)16(25)15(24)13(34-20)11-32-36(28,29)30-2;/h12-27H,3-11H2,1-2H3,(H,28,29);/q;+1/p-1/t12-,13-,14-,15-,16+,17+,18+,19+,20-,21+;/m1./s1

InChI Key

NQOYAAQQYQKLBD-KJLZIREBSA-M

SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)COP(=O)([O-])OC)O)O)O.[Na+]

Isomeric SMILES

CCCCCCCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)COP(=O)([O-])OC)O)O)O.[Na+]

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)COP(=O)([O-])OC)O)O)O.[Na+]

Synonyms

octyl 2-O-(mannopyranosyl-6-methylphosphate)mannopyranoside
octyl 2-O-MePMan-Man

Origin of Product

United States

Chemical Reactions Analysis

Glycosidic Bond Hydrolysis

The α-D-mannopyranosyl linkage in Octyl 2-O-mepman-man undergoes acid-catalyzed hydrolysis. This reaction is critical for controlled degradation in analytical workflows:

Reaction Conditions

  • Acid Hydrolysis :

    • Catalyst : 0.1 M HCl or TFA (trifluoroacetic acid)

    • Temperature : 80–100°C

    • Time : 2–4 hours

    • Products : Free mannose derivatives and octanol .

ParameterValue/DescriptionSource
Hydrolysis RatepH-dependent, optimal at pH 2–3
StereospecificityRetention of α-configuration

Phosphorylation and Dephosphorylation

The 6-methylphosphate group enables nucleophilic substitution reactions:

Phosphoester Reactivity

  • Alkaline Hydrolysis :

    • Conditions : 0.1 M NaOH, 25°C, 1 hour

    • Outcome : Cleavage of the methylphosphate group to yield inorganic phosphate .

Reaction TypeReagentsByproducts
TransesterificationMethanol/HClMethyl phosphodiester
Enzymatic CleavagePhosphatases (e.g., ALP)Inorganic phosphate

Enzymatic Modifications

This compound serves as a substrate for glycosyltransferases:

N-Acetylglucosaminyltransferase-I (GnT-I)

  • Function : Transfers GlcNAc to the 6-position of mannose.

  • Kinetic Parameters :

    • K<sub>M</sub> : 585 µM

    • Optimal pH : 7.4 (HEPES buffer)

    • Cofactors : Mn<sup>2+</sup> (5 mM) .

Substrate Specificity
Enzymatic activity is contingent on the octyl chain’s amphiphilic properties, which enhance solubility in membrane-bound enzyme assays .

Oxidation Reactions

The secondary hydroxyl groups on the mannose residues are susceptible to oxidation:

Periodate Oxidation

  • Conditions : 10 mM NaIO<sub>4</sub>, 4°C, 24 hours (dark).

  • Outcome : Cleavage of vicinal diols to generate aldehyde intermediates.

Applications :

  • Functionalization for bioconjugation (e.g., hydrazide coupling).

  • Structural analysis via MALDI-TOF.

Glycosylation

This compound acts as a glycosyl donor in oligosaccharide synthesis:

  • Donor Activation : Trichloroacetimidate or thioglycoside derivatives.

  • Yields : 60–75% under Koenigs-Knorr conditions .

Acylation

  • Reagents : Acetic anhydride, pyridine.

  • Site Selectivity : Primary hydroxyl groups at C-6 and C-4 .

Stability and Degradation

Thermal Stability :

  • Decomposes above 300°C without boiling.

  • Lyophilized Form : Stable at −20°C for >2 years .

Light Sensitivity :

  • UV-induced degradation observed at λ > 250 nm.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Octyl 2-O-mepman-man to structurally or functionally related compounds, focusing on physicochemical properties, bioactivity, and industrial relevance.

Table 1: Key Physicochemical Properties

Compound Lipophilicity (LogP) Solubility (mg/mL) IC50 (µmol/L) Primary Applications
This compound Data not available Data not available Data not available Hypothesized: Preservatives, flavorants
n-Octanol 3.0–3.5 0.5–1.0 (water) N/A Solvent, fragrance
Octyl acetate 3.8–4.2 <0.1 (water) N/A Flavorant, cosmetics
Octyl butyrate 4.5–5.0 Insoluble N/A Food additive, perfumes
Octyl gallate 5.2–5.8 0.01 (water) 10–15* Preservative (antimicrobial)
Octyl salicylate 4.7–5.3 <0.01 (water) >100 UV filter, low histamine activity
Compound 6f (R2 = octyl) 1.089 (lipo/hydro ratio) Low aqueous solubility 32.1 Enzyme inhibition

*IC50 values for antimicrobial activity.

Key Findings

Lipophilicity and Solubility :

  • Octyl derivatives generally exhibit high lipophilicity (LogP > 3), reducing water solubility but enhancing compatibility with lipid-rich matrices (e.g., cosmetics, membranes) . For example, octyl gallate (LogP ~5.5) outperforms shorter-chain parabens in preservative efficacy due to optimal lipid penetration .
  • Compound 6f (a disubstituted N-alkylcarbamate with an octyl group) demonstrates a lipo/hydrophilic ratio of 1.089, correlating with its potent enzyme inhibition (IC50 = 32.1 µmol/L) .

Bioactivity: Antimicrobial Performance: Octyl gallate shows superior antibacterial and antifungal activity compared to commercial preservatives like methylparaben, likely due to its phenolic hydroxyl group and octyl chain synergism . Histamine Response: Octyl salicylate and octyl-3-hydroxybenzoate exhibit significantly lower histamine release compared to octyl paraben, highlighting the critical role of substituent position in modulating biological activity .

Industrial Relevance: Essential Oils: Octyl acetate and n-octanol dominate in natural sources (e.g., ZaeM essential oil), contributing to fragrance and antimicrobial properties .

Q & A

Q. How can researchers ensure compliance with evolving regulatory standards for novel derivatives of this compound?

  • Methodological Answer : Monitor guidelines from agencies like OECD or ICH for toxicity testing (e.g., OECD 423 for acute oral toxicity). Collaborate with regulatory consultants during early-stage development. Include negative controls and reference standards in all assays .

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